[(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate
説明
The compound (2R,5S)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylate (CAS: 147027-10-9) is a stereochemically complex nucleoside analog. Its structure comprises:
- A (1R,2S,5R)-menthyl cyclohexyl ester group.
- A (2R,5S)-1,3-oxathiolane ring with a 4-amino-2-oxopyrimidin-1(2H)-yl substituent at position 3.
- Molecular formula: C₁₈H₂₇N₃O₄S; molecular weight: 381.49 g/mol .
This compound is synthesized via Vorbrüggen glycosylation, a method optimized for nucleoside analogs, using chlorotrimethylsilane (TMSCl) and sodium iodide (NaI) to achieve high diastereomeric ratios (>20:1 dr) and yields (~81–90%) . It is classified as a Warning substance (H302/H315/H319) due to acute oral, dermal, and ocular toxicity .
特性
CAS番号 |
147027-10-9 |
|---|---|
分子式 |
C18H27N3O4S |
分子量 |
381.5 g/mol |
IUPAC名 |
[(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate |
InChI |
InChI=1S/C18H27N3O4S/c1-10(2)12-5-4-11(3)8-13(12)24-16(22)17-25-15(9-26-17)21-7-6-14(19)20-18(21)23/h6-7,10-13,15,17H,4-5,8-9H2,1-3H3,(H2,19,20,23)/t11-,12+,13+,15+,17-/m0/s1 |
InChIキー |
QMYKWNYBSBURDT-FLXYMXBTSA-N |
異性体SMILES |
C[C@H]1CC[C@@H]([C@@H](C1)OC(=O)[C@H]2O[C@H](CS2)N3C=CC(=NC3=O)N)C(C)C |
正規SMILES |
CC1CCC(C(C1)OC(=O)C2OC(CS2)N3C=CC(=NC3=O)N)C(C)C |
外観 |
Powder |
他のCAS番号 |
147126-73-6 |
ピクトグラム |
Environmental Hazard |
同義語 |
(2R,5S)-5-(4-Amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic Acid _x000B_(1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl Ester |
製品の起源 |
United States |
生物活性
The compound (2R,5S)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylate is a complex organic molecule with significant potential in pharmacology due to its structural features that may influence biological activity. This article reviews its biological activity, synthesizing findings from various studies and sources.
- Molecular Formula : CHNOS
- Molecular Weight : 399.48 g/mol
- CAS Number : 764659-72-5
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is hypothesized that the oxathiolane moiety may facilitate interactions with enzymes or receptors involved in disease pathways. The presence of the 4-amino-2-oxo-pyrimidine group suggests potential activity in modulating nucleic acid synthesis or influencing metabolic pathways.
Antiviral Activity
Research indicates that derivatives of compounds containing oxathiolane structures exhibit antiviral properties. For instance, studies have shown that similar compounds can inhibit the replication of viruses such as Hepatitis C Virus (HCV) by interfering with viral RNA synthesis and assembly processes .
Anti-inflammatory Effects
Some studies suggest that compounds with similar structural features may possess anti-inflammatory properties. The modulation of inflammatory cytokines could be a potential mechanism by which this compound exerts its effects, leading to reduced inflammation in various models of disease .
Case Studies and Research Findings
- Antiviral Efficacy :
- Anti-inflammatory Properties :
- Cytotoxicity Assessments :
Data Table: Summary of Biological Activities
科学的研究の応用
Medicinal Chemistry Applications
- Antiviral Activity :
- Antitumor Properties :
- Enzyme Inhibition :
Pharmacological Insights
- Drug Development :
- Synergistic Effects :
Case Study 1: Antiviral Compound Development
A study focused on synthesizing derivatives similar to (2R,5S)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylate demonstrated significant antiviral activity against influenza viruses. The results indicated a reduction in viral replication by up to 70% in vitro .
Case Study 2: Cancer Therapy Research
In a preclinical trial, researchers evaluated the antitumor effects of oxathiolane derivatives on various cancer cell lines. The study revealed that the compound induced apoptosis in cancer cells while sparing normal cells, suggesting a potential therapeutic window for cancer treatment .
類似化合物との比較
Key Structural Modifications and Properties
The following analogs share the 1,3-oxathiolane-carboxylate core but differ in substituents and stereochemistry, impacting their physicochemical and biological profiles:
準備方法
Thioglycolic Acid Esterification
L-Menthol reacts with thioglycolic acid in toluene under catalytic para-toluenesulfonic acid (PTSA) to yield (1R,2S,5R)-menthyl thioglycolate (12 ). This step achieves >95% conversion by leveraging azeotropic removal of water, ensuring minimal hydrolysis of the thioester.
Sulfenyl Chloride Formation
Treatment of 12 with sulfuryl chloride at 0°C generates the sulfenyl chloride intermediate (13 ). Excess SO₂Cl₂ facilitates α-chlorination of the ester, critical for subsequent cyclization. The reaction is exothermic, requiring controlled addition via syringe pump to maintain temperatures below −20°C.
Vinyl Acetate Coupling and Cyclization
Vinyl acetate is introduced to 13 , resulting in a 1,2-insertion to form dichlorinated adduct 15 . Cyclization of 15 in acetonitrile/water (70°C, pH 3–4) yields the oxathiolane ring (4 ) in 56–69% yield after crystallization with hexanes. pH control is crucial to minimize hydrolysis side reactions, which manifest as broad NMR signals.
Table 1: Optimization of Oxathiolane Cyclization
| Entry | Solvent | pH | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Acetonitrile | 3.5 | 70 | 42 |
| 2 | Acetonitrile | 4.0 | 70 | 69 |
| 3 | Toluene | 3.5 | 70 | 56 |
| Catalyst | Temp (°C) | Time (h) | Anomeric Ratio (α:β) | Yield (%) |
|---|---|---|---|---|
| TMSOTf | 80 | 4 | 15:85 | 62 |
| BF₃·Et₂O | 60 | 6 | 30:70 | 58 |
Esterification with L-Menthol Derivative
The final esterification employs (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol (L-menthol) to introduce the chiral auxiliary.
Activation of Oxathiolane Carboxylic Acid
The oxathiolane carboxylic acid is activated as a mixed anhydride using isobutyl chloroformate and N-methylmorpholine in tetrahydrofuran (THF). This intermediate reacts with L-menthol at −15°C to afford the target ester in 78% yield.
Crystallization and Purification
Crude product is purified via antisolvent crystallization using hexanes/toluene (4:1), achieving >99% purity. Chiral HPLC confirms enantiomeric excess (ee) >99% using a Chiralpak IC column (hexane:isopropanol 90:10).
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the (2R,5S) configuration of the oxathiolane and (1R,2S,5R) menthol ester. The structure exhibits intramolecular hydrogen bonding between the C5 hydroxyl and the oxathiolane oxygen, stabilizing the β-anomer.
Process Considerations and Scalability
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended to optimize the yield of this compound, considering its stereochemical complexity?
- Methodology : Use multi-step synthesis with chiral auxiliaries or enzymatic resolution to preserve stereochemical integrity. Key steps include:
- Protecting the 4-amino-2-oxopyrimidine moiety during oxathiolane ring formation to prevent side reactions .
- Employing temperature-controlled cyclization (e.g., 0–25°C) to minimize racemization .
Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?
- Analytical Workflow :
- HPLC : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95% target) .
- NMR : Analyze - and -NMR spectra to verify stereochemistry. Key signals include:
- Pyrimidine C4-NH protons at δ 6.8–7.2 ppm (doublet) .
- Cyclohexyl isopropyl protons at δ 1.0–1.5 ppm (multiplet) .
Q. What storage conditions are critical to maintain compound stability?
- Recommendations :
- Store at 2–8°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis of the oxathiolane ring .
- Avoid prolonged exposure to moisture; lyophilization is advised for long-term storage .
Advanced Research Questions
Q. How can chiral chromatography resolve discrepancies in stereochemical assignments reported in conflicting studies?
- Resolution Strategy :
- Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers. Validate results via X-ray crystallography of single crystals .
- Case Study : A 2024 study resolved conflicting assignments by correlating NOE interactions with computational DFT models .
Q. What mechanistic insights explain the compound’s instability under basic conditions?
- Degradation Pathway :
- The oxathiolane ring undergoes base-catalyzed hydrolysis, forming a thiol intermediate. This is confirmed via LC-MS detection of a transient m/z 167.1 fragment (CHOS) .
- Mitigation : Adjust reaction pH to ≤6.0 during purification to suppress degradation .
Q. How do structural modifications to the cyclohexyl ester impact biological activity?
- Structure-Activity Relationship (SAR) :
- Replace the isopropyl group with cyclopropyl to enhance metabolic stability (tested in vitro with liver microsomes) .
- Data Table :
| Modification | Metabolic Half-life (min) | Bioactivity (IC, nM) |
|---|---|---|
| Isopropyl | 45 ± 3 | 12.5 ± 1.2 |
| Cyclopropyl | 82 ± 5 | 18.7 ± 1.8 |
| Source: Comparative assays from . |
Q. What computational methods predict the compound’s interaction with viral polymerases?
- In Silico Approach :
- Perform molecular docking (AutoDock Vina) using the PDB 1RTD structure (HIV-1 reverse transcriptase). Key interactions:
- Hydrogen bonding between the pyrimidine C2=O and Lys101 residue .
- Hydrophobic contacts with the cyclohexyl group and Tyr188 .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in polar solvents?
- Root Cause : Discrepancies arise from polymorphic forms (amorphous vs. crystalline).
- Resolution :
- Characterize solid-state forms via PXRD. Amorphous forms show 2–3× higher solubility in DMSO than crystalline forms .
- Prefer amorphous batches for in vitro assays requiring high solubility .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
